molecular formula C22H18N2O2S B11367037 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11367037
M. Wt: 374.5 g/mol
InChI Key: XRJCYNHHRWXPMF-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic structures containing both benzene and thiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C22H18N2O2S/c1-15-9-11-18(12-10-15)26-14-21(25)23-17-6-4-5-16(13-17)22-24-19-7-2-3-8-20(19)27-22/h2-13H,14H2,1H3,(H,23,25)

InChI Key

XRJCYNHHRWXPMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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